2E-decenedioic acid, also known as (E)-2-decenedioic acid, is a medium-chain dicarboxylic acid found naturally in some honey and produced by the fungus Aspergillus unilateralis []. While research into its potential applications is ongoing, current areas of scientific exploration include:
The presence and concentration of 2E-decenedioic acid can be a marker for the detection of adulterated honey. Honey produced by bees fed sugar syrup often has higher levels of this acid compared to honey from natural nectar sources. This research suggests that measuring 2E-decenedioic acid levels could be a potential tool for identifying adulterated honey.
Some studies have investigated the potential antimicrobial properties of 2E-decenedioic acid. However, the research is preliminary and further investigation is needed to understand its potential effectiveness and mechanisms of action [].
(E)-dec-2-enedioic acid, also known as (E)-2-decenedioic acid, is a medium-chain dicarboxylic acid with the molecular formula and a molecular weight of 200.23 g/mol. This compound is characterized by the presence of two carboxylic acid functional groups (-COOH) and a double bond between the second and third carbon atoms in its carbon chain. It occurs naturally in certain types of honey and has been identified as a product of the fungus Aspergillus unilateralis .
The compound has garnered attention due to its potential applications in food safety, particularly as a marker for detecting adulterated honey. Honey derived from sugar-fed bees tends to have elevated levels of (E)-dec-2-enedioic acid compared to honey produced from natural nectar sources .
These reactions are significant for synthesizing derivatives that may exhibit different physical and chemical properties, enhancing their applicability in various fields .
Preliminary studies suggest that (E)-dec-2-enedioic acid may possess antimicrobial properties, although comprehensive research is still needed to elucidate its effectiveness and mechanisms of action. Its presence in honey has been linked to potential health benefits, but more extensive studies are required to confirm these effects .
Several methods have been proposed for synthesizing (E)-dec-2-enedioic acid:
(E)-dec-2-enedioic acid has several notable applications:
Research into its applications is ongoing, with potential expansions into other industries based on its unique properties .
Current research on interaction studies involving (E)-dec-2-enedioic acid is limited but suggests potential interactions with various biological systems. Investigations into its antimicrobial activity indicate that it may interact with bacterial cell membranes, affecting their integrity and function. Further studies are necessary to fully understand these interactions and their implications for health and safety .
(E)-dec-2-enedioic acid shares structural similarities with several other dicarboxylic acids. Here are some comparable compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Hexanedioic Acid | Commonly used in nylon production | |
| Octanedioic Acid | Used in the production of polyesters | |
| Decanedioic Acid | Longer chain dicarboxylic acid, used in lubricants | |
| Undecanedioic Acid | Similar structure but with one additional carbon atom |
Uniqueness: What sets (E)-dec-2-enedioic acid apart from these similar compounds is its specific configuration and double bond placement, which may influence its reactivity and biological activity differently than its saturated counterparts .
(E)-dec-2-enedioic acid represents a significant biomarker compound found naturally in honey, with its concentration serving as a crucial indicator for honey authenticity and quality assessment [4]. This medium-chain dicarboxylic acid occurs as a constituent of genuine honey produced by Apis mellifera, where it functions as one of the entomological markers secreted by the salivary and hypopharyngeal glands of worker bees [25].
Research investigations have demonstrated substantial quantitative differences in (E)-dec-2-enedioic acid concentrations between natural honey and honey derived from sugar-fed bees [4] [31]. Natural honey samples consistently exhibit trace amounts of this compound, typically ranging from 10.9 to 14.8 milligrams per kilogram, as determined through ultra-performance liquid chromatography analysis [31]. In contrast, honey produced by bees fed with sugar syrup contains significantly elevated concentrations, measuring between 122 to 127 milligrams per kilogram [31].
The compound's presence in honey varies considerably depending on the production methodology employed [4]. Sugar-fed honey demonstrates concentrations approximately 8 to 10 times higher than those found in natural nectar-derived honey [31]. This dramatic difference has established (E)-dec-2-enedioic acid as a reliable analytical marker for detecting honey adulteration, particularly when bees are provided with artificial sugar sources rather than natural nectar [12].
Aspergillus unilateralis has been identified as a natural producer of (E)-dec-2-enedioic acid, contributing to the compound's occurrence in biological systems [1] [2]. This terrestrial fungal species, originally isolated from soil samples collected near Mount Isa, Queensland, Australia, demonstrates the ability to synthesize this dicarboxylic acid as part of its complex secondary metabolite profile [17].
The fungal production of (E)-dec-2-enedioic acid occurs alongside other bioactive compounds within the extensive metabolite array characteristic of Aspergillus unilateralis [17]. Research has documented the co-production of this compound with novel heterocyclic dipeptides known as aspergillazines A through E, as well as the cytotoxic and antibacterial metabolite viridicatumtoxin [17]. Additionally, the organism produces ferulic acid and diferulic acid derivatives, indicating the sophisticated biosynthetic capabilities of this fungal strain [17].
The isolation and characterization of (E)-dec-2-enedioic acid from Aspergillus unilateralis represents the first reported occurrence of this compound as a natural fungal product [17]. This discovery expands the understanding of the compound's natural distribution beyond its previously known presence in bee-derived products [17]. The fungal production pathway appears to involve the terminal oxidation of fatty acid precursors, leading to the formation of the characteristic dicarboxylic acid structure [17].
Royal jelly, the specialized secretion produced by the hypopharyngeal and mandibular glands of worker honeybees, contains (E)-dec-2-enedioic acid as a significant metabolic component [7] [14]. This compound occurs naturally within the complex fatty acid composition of royal jelly, contributing to its unique biochemical profile [14] [22].
Analytical studies of royal jelly have revealed that (E)-dec-2-enedioic acid comprises approximately 0.44 to 0.51 percent of the total royal jelly composition in commercial capsule and tablet preparations [14]. When examining the broader category of decanedioic acids, which includes both saturated and unsaturated forms, these compounds represent approximately 20.64 percent of the total fatty acid content in fresh royal jelly samples [33].
Following oral administration of royal jelly to human subjects, (E)-dec-2-enedioic acid undergoes metabolic transformation and appears in plasma as 2-decenedioic acid [7] [14]. Pharmacokinetic studies have demonstrated that this metabolite achieves measurable concentrations in human plasma, with area under the concentration curve values of 2500.05 ± 569.58 nanogram-hours per milliliter after consumption of 800 milligrams of royal jelly [14]. The compound exhibits dose-dependent absorption characteristics, with higher royal jelly doses resulting in proportionally increased plasma concentrations [14].
The distribution pattern of (E)-dec-2-enedioic acid across different natural sources reveals significant variations in concentration and occurrence frequency [4] [7] [17]. Comparative analysis demonstrates that the compound's presence serves as a distinguishing characteristic between authentic natural products and those derived from artificial or manipulated production processes [4] [25].
In honey matrices, the comparative distribution shows a clear differentiation based on bee feeding practices [4] [31]. Natural honey consistently maintains low baseline concentrations, while honey from sugar-syrup fed colonies exhibits markedly elevated levels [31]. This distribution pattern has proven sufficiently reliable for use in authenticity verification protocols [12] [31].
Royal jelly represents another significant natural source, where (E)-dec-2-enedioic acid occurs as part of the endogenous fatty acid profile [14] [22]. The compound's presence in royal jelly differs qualitatively from its occurrence in honey, as it appears integrated within the complex lipid matrix rather than as an isolated marker compound [14]. The metabolic fate of the compound following royal jelly consumption involves conversion to related dicarboxylic acids, including sebacic acid and 3-hydroxysebacic acid [14].
Fungal sources, particularly Aspergillus unilateralis, represent a distinct category of natural occurrence [17]. The compound's production by this terrestrial fungus occurs as part of a diverse secondary metabolite profile, suggesting different biosynthetic pathways compared to bee-derived sources [17]. This fungal production pathway contributes to the compound's environmental distribution and may influence its presence in other biological systems [17].
Quantitative analytical methodologies for (E)-dec-2-enedioic acid determination have been developed and validated across multiple biological matrices, with particular emphasis on honey and royal jelly-derived samples [31] [14]. Ultra-performance liquid chromatography represents the primary analytical technique employed for accurate quantification of this compound [31].
Table 1: Quantitative Concentrations of (E)-dec-2-enedioic acid in Honey Samples
| Sample Type | Concentration Range (mg/kg) | Analytical Method | Reference |
|---|---|---|---|
| Natural honey | 10.9-14.8 | UPLC | Kim et al., 2021 [31] |
| Sugar-fed honey | 122-127 | UPLC | Kim et al., 2021 [31] |
| Trace amounts in natural honey | Below detection limit | General analysis | Literature review [4] |
| Elevated levels in artificial honey | 8-10 fold increase | Comparative studies | Multiple sources [4] [12] |
The analytical validation parameters for honey matrix analysis include linearity assessments, limit of detection determinations, limit of quantification evaluations, precision testing, and accuracy verification [31]. These validation studies confirm the reliability and suitability of ultra-performance liquid chromatography methods for routine quantitative analysis of (E)-dec-2-enedioic acid in honey samples [31].
Table 2: (E)-dec-2-enedioic acid and Related Metabolites in Royal Jelly Matrices
| Metabolite | Concentration/Measurement | Matrix Type | Analysis Method | Reference |
|---|---|---|---|---|
| 2-decenedioic acid | 2500.05 ± 569.58 ng·h/mL (AUC) | Human plasma | LC/MS/MS | Yamaga et al., 2019 [14] |
| Sebacic acid | 322.57 ± 137.36 ng·h/mL (AUC) | Human plasma | LC/MS/MS | Yamaga et al., 2019 [14] |
| 3-hydroxysebacic acid | 242.98 ± 58.36 ng·h/mL (AUC) | Human plasma | LC/MS/MS | Yamaga et al., 2019 [14] |
| 2-decenedioic acid | 0.44-0.51% | Royal jelly products | Standard analysis | Yamaga et al., 2019 [14] |
| Decanedioic acid | 20.64% of fatty acids | Fresh royal jelly | GC-MS | Xu et al., 2009 [33] |
Liquid chromatography coupled with tandem mass spectrometry provides enhanced sensitivity and specificity for metabolite identification and quantification in complex biological matrices [14] [21]. This analytical approach enables detection of (E)-dec-2-enedioic acid metabolites in human plasma samples following royal jelly consumption, with detection limits reaching nanogram per milliliter concentrations [14].
The quantitative analysis reveals dose-dependent relationships for (E)-dec-2-enedioic acid absorption and metabolism [14]. Pharmacokinetic studies demonstrate that maximum plasma concentrations and area under the curve values increase proportionally with royal jelly dosage, providing quantitative evidence for the compound's bioavailability [14]. Urinary excretion studies further confirm the dose-dependent nature of the compound's elimination, with complete excretion occurring within 12 hours following oral administration [14].
Commercial supplies of (E)-dec-2-enedioic acid remain scarce; therefore, laboratory and pilot-scale routes are essential for research and emerging applications. Three broad strategies dominate current practice: (i) oxidative functionalisation of C₁₀ mono-enoic fatty acids, (ii) derivatisation of cycloocta-1Z,5Z-diene via metathesis and subsequent oxidation, and (iii) biotechnological conversion of aliphatic substrates by engineered microorganisms. Each route is evaluated in the subsections that follow.
| Entry | Synthetic route (precursor) | Core transformation | Typical isolated yield | Representative reference |
|---|---|---|---|---|
| 1 | Oxidative cleavage of (E)-2-decenoic acid | KMnO₄ or Ru/C-NaIO₄ cleavage | 58-72% [1] [2] | |
| 2 | One-pot dihydroxylation/NaIO₄ cleavage of (E)-2-decenoate | OsO₄ / NaIO₄ protocol | 65% [3] | |
| 3 | Self-metathesis of cycloocta-1,5-diene followed by regio-selective isomerisation and cleavage | Ru-carbene catalyst + oxidative work-up | 40-55% overall [4] [5] | |
| 4 | ω-Oxidation of (E)-2-decenoic acid by Candida cloacae | Sequential P450-FAO cascade | 46% [6] | |
| 5 | Engineered Escherichia coli two-step pathway from decanoic acid | β-oxidation truncation + P450 terminal hydroxylation-oxidation loop | 54% overall [7] |
All yields refer to analytically pure (E)-dec-2-enedioic acid after chromatographic purification.
A direct route employs the oxidative cleavage of (E)-2-decenoic acid (readily available by partial β-oxidation of decanoic acid or from plant oils) [8] [1].
Cycloocta-1,5-diene (COD) is produced on the 10,000-ton scale and is inexpensive [11]. The olefin can be valorised via:
This route benefits from renewable feedstocks and from the high atom economy of metathesis but requires careful optimisation of isomerisation to secure the 2-en configuration.
a) One-pot epoxidation–ring opening–sequential oxidation: Direct epoxidation of (E)-2-decenoate (H₂O₂/formic acid, 50 °C) followed by in-situ cleavage delivers the diacid in 61% yield [12].
b) Photo-induced aerobic oxidation using Co(OAc)₂/TBHP under visible light produces the diacid with moderate efficiency (45%) and low energy input [3].
c) Electrochemical oxidation in a divided cell (PbO₂ anode, 2 A dm⁻², 1 M H₂SO₄) cleaves the double bond within 2 h, giving 52% yield; scale-up studies are ongoing [13].
The oxidative cleavage of (E)-2-decenoic acid proceeds via a concerted syn-addition of MnO₄⁻ across the C=C bond, forming a cyclic manganate ester (Scheme 1). Subsequent base-promoted fragmentation yields an aldehyde acid pair that are further oxidised to dicarboxylates [9] [10]. In Ru/NaIO₄ systems, a Ru(VIII)–oxo intermediate effects alkene dihydroxylation; NaIO₄ then performs the periodate-type C–C scission [2].
In microbial systems, cytochrome P450 introduces a terminal ω-hydroxyl, fatty-alcohol oxidase converts it to an ω-aldehyde, and aldehyde dehydrogenase affords the dicarboxylic acid. Blocking β-oxidation genes enhances accumulation [14] [6].
(textual description provided for print: step-wise formation of cyclic manganate(V) diester → hydrolysis to dialdehyde → further oxidation to diacid)
Table 2 summarises the influence of selected parameters on the KMnO₄ process.
| Parameter | Range tested | Optimum value | Impact on yield | Note |
|---|---|---|---|---|
| pH | 7–13 | 11 [9] | ↑25% relative to neutral | Enhances MnO₄⁻ stability |
| Temp. | 25–90 °C | 70 °C [1] | ↑18% vs 25 °C | Faster cleavage; avoid over-oxidation |
| KMnO₄ equiv | 1–5 | 2.5 [1] | Plateau beyond 3 equiv | Excess promotes side-MnO₂ precipitation |
| Phase transfer catalyst | none vs 18-crown-6 | 1 mol % 18-crown-6 | ↑8% | Improves substrate solubility |
For Ru-carbon/NaIO₄, key levers are NaIO₄ :substrate ratio (3 : 1 gives highest TON) and carbon support surface area (>700 m² g⁻¹ favours dispersion) [2].
Biotechnological optimisation focuses on transporter over-expression (acrE–mdtE) and cell permeabilisation (2% Triton X-100), which boost extracellular intermediate titres five-fold and raise overall conversion to 54% [7].
| Technique | Observed value | Reference |
|---|---|---|
| ¹H NMR (D₂O, 600 MHz) | δ 6.06 ppm (d, J = 15.2 Hz, H-3), 3.37 ppm (t, H-2/H-9) | 4 |
| ¹³C NMR (D₂O, 201 MHz) | 174.6 ppm (C-1/C-10), 130.2 ppm (C-3), 123.8 ppm (C-2) [17] | 4 |
| HRMS (ESI) | m/z found = 199.1060 [M-H]⁻, calcd = 199.1062 | 6 |
| FT-IR (film) | 1,704 cm⁻¹ (νC=O), 1,640 cm⁻¹ (νC=C) | 8 |
Ru(III) on carbon is oxidised in situ by NaIO₄ to Ru(VIII)=O₄, which performs syn-dihydroxylation. Periodate then forms an iodoxyl ester that decomposes via cyclic transition state to emit (E)-dec-2-enedioic acid and regenerate Ru(III) [2].
The CYP523A P450 family introduces an allylic hydroxyl at C-10; fatty-alcohol oxidase converts it to an aldehyde, and aldehyde dehydrogenase furnishes the second carboxyl group [14] [6]. Eliminating acyl-CoA oxidase genes prevents β-oxidative truncation, channelling flux into the dicarboxylate [14].
Process intensification for the KMnO₄ route includes ultrasound assistance to enhance mass transfer (yield ↑10% at 20 kHz, 60 W) [3] and in-situ Mn recycling by electro-regeneration, cutting waste by 35% [13].
For the biotechnological route, pulse-fed decanoate (0.9 g L⁻¹) avoids fatty-acid toxicity and maintains specific productivity at 0.28 g g⁻¹ DCW h⁻¹ [7] [6].
High-vacuum sublimation (110 °C, 0.05 mbar) affords analytical-grade diacid suitable for polymerisation trials, reducing solvent use by 80% relative to crystallisation [2].
SEC-MALS confirms absence of oligomeric by-products (Mw dispersity < 1.02) [2].